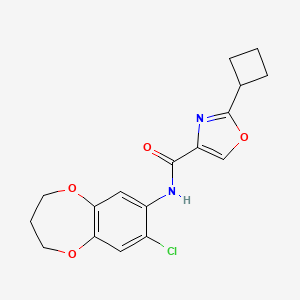
1-(2,4-dichlorophenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-dichlorophenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide, also known as DCTMS, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of sulfonamide drugs and has been shown to possess a wide range of biological activities.
作用机制
The mechanism of action of 1-(2,4-dichlorophenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide involves the inhibition of carbonic anhydrase enzymes. This compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide and water to bicarbonate and protons. This inhibition leads to a decrease in the production of bicarbonate ions, which can have a wide range of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of carbonic anhydrase enzymes. This inhibition can lead to a decrease in the production of bicarbonate ions, which can affect various physiological processes, including acid-base balance, respiration, and ion transport. Additionally, this compound has been shown to possess antibacterial and antifungal activity, which may have potential therapeutic applications.
实验室实验的优点和局限性
One of the primary advantages of using 1-(2,4-dichlorophenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide in lab experiments is its ability to selectively inhibit carbonic anhydrase enzymes. This selectivity allows for the study of specific physiological processes that are dependent on these enzymes. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
未来方向
There are several potential future directions for the study of 1-(2,4-dichlorophenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide. One area of interest is its potential use in the treatment of glaucoma. Glaucoma is a disease characterized by increased intraocular pressure, which can lead to vision loss. Inhibition of carbonic anhydrase enzymes has been shown to decrease intraocular pressure, and this compound may have potential as a therapeutic agent for this condition.
Another potential future direction is the study of this compound as an antibacterial and antifungal agent. This compound has been shown to possess activity against various bacterial and fungal strains, and further research may lead to the development of new antimicrobial agents.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in various scientific research applications. Its ability to selectively inhibit carbonic anhydrase enzymes has led to its investigation as a potential therapeutic agent for various diseases. While there are limitations to its use in lab experiments, there are several potential future directions for the study of this compound.
合成方法
The synthesis of 1-(2,4-dichlorophenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide involves the reaction of 2,4-dichlorobenzoyl chloride with 1H-1,2,4-triazole-5-thiol in the presence of a base such as sodium hydroxide. The resulting product is then treated with methanesulfonyl chloride to obtain the final compound, this compound.
科学研究应用
1-(2,4-dichlorophenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide has been studied for its potential use in various scientific research applications. One of the primary areas of interest is its use as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a critical role in various physiological processes, including acid-base balance, respiration, and ion transport. Inhibition of these enzymes has been shown to have therapeutic potential in the treatment of various diseases, including glaucoma, epilepsy, and cancer.
属性
IUPAC Name |
1-(2,4-dichlorophenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4O2S/c10-7-2-1-6(8(11)3-7)4-18(16,17)15-9-12-5-13-14-9/h1-3,5H,4H2,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPUKUAYVCFKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CS(=O)(=O)NC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-fluoropyridin-2-one](/img/structure/B7678767.png)
![3-[(3-chlorothiophen-2-yl)methylamino]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B7678773.png)
![5-Fluoro-1-[2-(4-methylphenyl)ethyl]pyridin-2-one](/img/structure/B7678779.png)
![1-Methyl-4-[(3-propan-2-yloxyphenyl)methoxy]pyrazole](/img/structure/B7678784.png)
![1-(Cyclobutylmethyl)-3-[(1,1-dioxothian-4-yl)methyl]-1-propan-2-ylurea](/img/structure/B7678798.png)
![N-[4-(2-hydroxyethylsulfanylmethyl)pyridin-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B7678808.png)
![N-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-5-methyl-2-nitrobenzamide](/img/structure/B7678813.png)
![5-bromo-2-[(E)-2-(1-tert-butyltriazol-4-yl)ethenyl]-1,3-thiazole](/img/structure/B7678818.png)

![4-[3-(1,3-Dimethylpyrazol-4-yl)propanoylamino]-2-methylbenzoic acid](/img/structure/B7678821.png)
![N-[(5-cyano-2-fluorophenyl)methyl]-2-methyl-3-oxo-1,4-diazepane-1-carboxamide](/img/structure/B7678824.png)
![1-(3-Methoxycyclopentyl)-3-[1-(1-phenyltriazol-4-yl)ethyl]urea](/img/structure/B7678833.png)
![1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(4-hydroxycyclohexyl)urea](/img/structure/B7678844.png)
![1-[2-(3,5-Dichlorophenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7678868.png)
